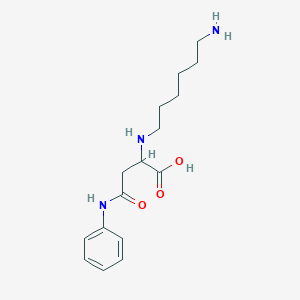

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

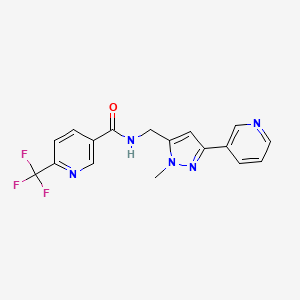

The compound “2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid” is a complex organic molecule. It is a derivative of benzoic acid, with additional amino groups and a butanoic acid group . It’s also related to 4-(6-Aminohexyl) amino-4-oxo-2-butenoic acid, which has been used as a hydrophilic monomer for the synthesis of cellulose-based superabsorbents .

Synthesis Analysis

The synthesis of such a compound could involve several steps, including the protection of amino groups, alkylation, and the use of organoboron compounds . For instance, primary amines can accommodate two protecting groups, which play a pivotal role in the synthesis of multifunctional targets . Alkylation is another common procedure in the synthesis of amino acids . Organoboron compounds are highly valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The molecule contains a total of 37 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, it could participate in reactions involving the Suzuki–Miyaura coupling, a widely used cross-coupling method . Other potential reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of multiple amino groups could make the compound polar and potentially soluble in water . The compound’s reactivity would also be influenced by the presence of the carboxylic acid and phenyl groups .Scientific Research Applications

Synthesis of Unnatural Amino Acids

Research into the synthesis of γ-oxo γ-aryl and γ-aryl α-amino acids from aromatic aldehydes and serine presents a method that could potentially be applied to the synthesis of similar compounds like "2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid" (Chacko & Ramapanicker, 2012). This method complements existing methods and offers an economically viable synthesis approach, suggesting potential pathways for creating related complex amino acids.

Development of Sensitive Detection Methods

The development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) method for detecting carbofuran residues uses synthesized haptens, which could be an inspiration for developing detection methods for compounds related to "this compound" (Yang et al., 2008). This demonstrates the potential for the compound to be used in the development of sensitive and specific detection assays for research or diagnostic purposes.

Application in Polymer Science

Research into the bacterial production of poly-3-hydroxyalkanoates containing arylalkyl substituent groups explores the synthesis and application of polymeric materials from substrates that include aromatic compounds (Hazer, Lenz, & Fuller, 1996). This suggests potential applications of "this compound" in the development of new polymeric materials with specific properties, such as biodegradability or mechanical strength.

Fluorescent Probes for DNA Sequencing

The development of a new fluorescent protecting group applicable to DNA sequencing highlights the innovative use of amino acid derivatives for enhancing molecular biology techniques (Rasolonjatovo & Sarfati, 1998). This research points to the potential of similar compounds to serve as fluorescent probes or protecting groups in nucleic acid research, offering new tools for genomic studies.

Future Directions

The compound “2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid” could potentially be of interest in various areas of research, given its complex structure and the presence of multiple functional groups. Future studies could explore its synthesis, properties, and potential applications in more detail. For instance, it could be interesting to investigate its potential uses in materials science, given its relation to a hydrophilic monomer used in the synthesis of superabsorbents .

Properties

IUPAC Name |

2-(6-aminohexylamino)-4-anilino-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c17-10-6-1-2-7-11-18-14(16(21)22)12-15(20)19-13-8-4-3-5-9-13/h3-5,8-9,14,18H,1-2,6-7,10-12,17H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRPSFNSKOIUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2985815.png)

![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)

![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2985821.png)

![1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2985826.png)

![2-Oxo-2-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2985828.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2985831.png)

![4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2985834.png)

![4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone](/img/structure/B2985836.png)

![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)